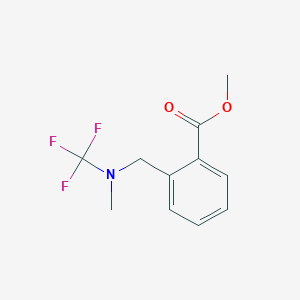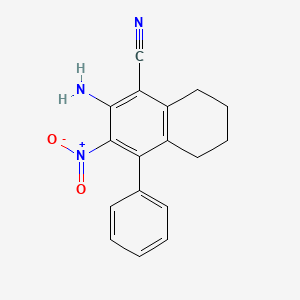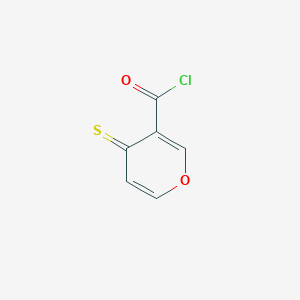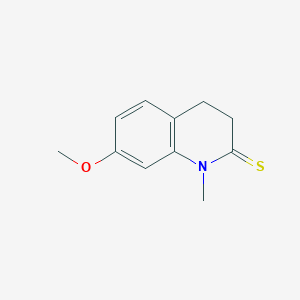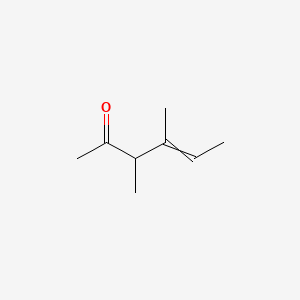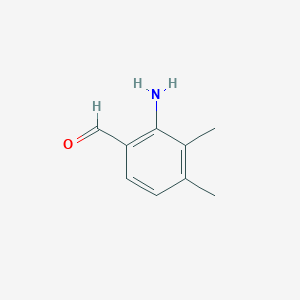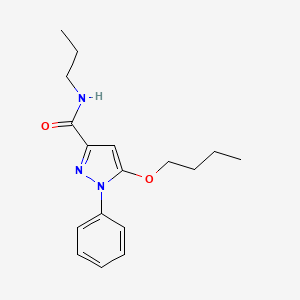
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide: is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.38 g/mol . It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide typically involves the coupling of a pyrazole derivative with a carboxylic acid. One common method involves the use of 1-hydroxybenzotriazole, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, and N,N-diisopropyl-ethylamine in DMF. The reaction mixture is then treated with LiOH·H2O in aqueous methanol at 40°C and acidified with 1 M hydrochloric acid to pH 3–4 to afford the target compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological studies due to its potential interactions with biological targets. It can be used as a probe to study enzyme activities and receptor binding.
Medicine: In medicinal chemistry, pyrazole derivatives, including this compound, are investigated for their potential therapeutic properties. They may exhibit anti-inflammatory, analgesic, and antimicrobial activities .
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 1-Phenyl-3-methyl-1H-pyrazole-5-carboxamide
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide
Comparison: 5-Butoxy-1-phenyl-N-propyl-1H-pyrazole-3-carboxamide is unique due to its butoxy and propyl substituents, which confer distinct physicochemical properties and biological activities compared to other pyrazole derivatives. These structural differences can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
55228-43-8 |
|---|---|
Molekularformel |
C17H23N3O2 |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
5-butoxy-1-phenyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H23N3O2/c1-3-5-12-22-16-13-15(17(21)18-11-4-2)19-20(16)14-9-7-6-8-10-14/h6-10,13H,3-5,11-12H2,1-2H3,(H,18,21) |
InChI-Schlüssel |
GBVYKKCSLRYXGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)NCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


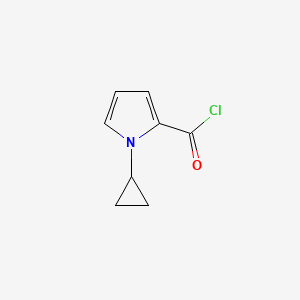
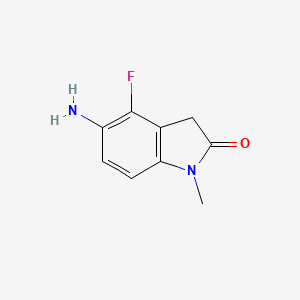
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
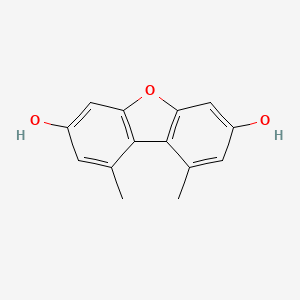

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
